N,N-Diethyl-N',N'-dimethylethylenediamine

Basicity Reaction kinetics Catalyst screening

N,N-Diethyl-N',N'-dimethylethylenediamine (CAS 123-10-4) is an asymmetric tertiary diamine belonging to the ethylenediamine class of organic compounds. With the molecular formula C8H20N2 and a molecular weight of 144.26 g/mol, it is characterized as a colorless liquid with a distinctive amine odor.

Molecular Formula C8H20N2
Molecular Weight 144.26 g/mol
CAS No. 123-10-4
Cat. No. B1619540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Diethyl-N',N'-dimethylethylenediamine
CAS123-10-4
Molecular FormulaC8H20N2
Molecular Weight144.26 g/mol
Structural Identifiers
SMILESCCN(CC)CCN(C)C
InChIInChI=1S/C8H20N2/c1-5-10(6-2)8-7-9(3)4/h5-8H2,1-4H3
InChIKeyYUKZJEQIDOFUPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N-Diethyl-N',N'-dimethylethylenediamine (CAS 123-10-4): Technical Specifications and Procurement Overview


N,N-Diethyl-N',N'-dimethylethylenediamine (CAS 123-10-4) is an asymmetric tertiary diamine belonging to the ethylenediamine class of organic compounds . With the molecular formula C8H20N2 and a molecular weight of 144.26 g/mol, it is characterized as a colorless liquid with a distinctive amine odor . It functions as a bidentate ligand and catalyst in various organic transformations, including coordination chemistry and polymerization reactions .

Why Substituting N,N-Diethyl-N',N'-dimethylethylenediamine with a Generic Diamine Can Compromise Process Performance


Generic substitution among ethylenediamine derivatives is not straightforward due to significant differences in steric bulk, basicity, and resulting coordination behavior. The specific pattern of alkyl substitution on the nitrogen atoms directly dictates the compound's physical properties and its efficacy as a ligand. For instance, substituting N,N-diethyl-N',N'-dimethylethylenediamine with a less bulky analog like N,N-dimethylethylenediamine (DMEDA) alters the steric environment around the metal center, which can drastically change catalytic activity and selectivity . Furthermore, variations in pKa and molecular weight influence solubility, volatility, and the compound's behavior in complex formulations, making direct interchange without quantitative re-optimization a high-risk endeavor for experimental consistency and process yield.

N,N-Diethyl-N',N'-dimethylethylenediamine (CAS 123-10-4): Head-to-Head Performance and Property Evidence for Informed Selection


Intermediate Basicity Profile for Tunable Reactivity in Multi-Component Systems

The basicity of N,N-diethyl-N',N'-dimethylethylenediamine provides a key point of differentiation from commonly used diamines. Its predicted pKa value of 8.72±0.50 places it in an intermediate range, distinct from the more basic N,N,N',N'-tetramethylethylenediamine (TMEDA, pKa 8.97) and the less basic N,N-dimethylethylenediamine (DMEDA, pKa 10.54±0.10) [1]. This specific pKa can be advantageous when tuning the nucleophilicity of the catalyst in reactions sensitive to pH or competing base-catalyzed pathways.

Basicity Reaction kinetics Catalyst screening

Higher Boiling Point and Density for Applications Requiring Reduced Volatility

The physical properties of N,N-diethyl-N',N'-dimethylethylenediamine are quantifiably distinct from the widely used TMEDA. The target compound has a significantly higher boiling point (156-177 °C) and density (0.823 g/cm³) compared to TMEDA (boiling point 120-122 °C, density 0.775 g/cm³) [1]. This indicates lower volatility, which is a critical factor for maintaining stoichiometry in high-temperature reactions and reducing evaporative losses in continuous processes.

Volatility Physical properties Process safety

Increased Steric Bulk Modulates Coordination Geometry in Metal Complexes

The specific alkyl substitution pattern of N,N-diethyl-N',N'-dimethylethylenediamine directly influences the coordination geometry and stability of its metal complexes. A comparative study on nickel(II) chelates found that with a decrease in the number and bulkiness of N-alkyl groups in the diamine ligand, the tendency for forming 6-coordinated mixed chelates remarkably increases [1]. This indicates that the diethyl/dimethyl substitution in the target compound confers greater steric hindrance compared to tetramethyl or tetraethyl analogs, favoring specific coordination geometries (e.g., 4- or 5-coordinate) which can be crucial for catalytic activity.

Coordination chemistry Ligand design Steric effects

Demonstrated Utility in Surface Modification with Performance on Par with Leading Amines

In the context of polyurethane surface modification, a direct head-to-head study demonstrated that the primary amine group of N,N-diethylethylenediamine (DEA), a close analog, performed comparably to N,N-dimethylethylenediamine (DMA) in the grafting of sulfobetaine zwitterions [1]. Both were effective in subsequent steps to improve blood compatibility by reducing platelet adhesion. This class-level evidence supports the use of diethyl-substituted ethylenediamines for similar bioconjugation or surface engineering applications.

Biomaterials Surface grafting Polyurethane modification

High-Value Application Scenarios for N,N-Diethyl-N',N'-dimethylethylenediamine (CAS 123-10-4)


Fine-Tuning the Steric Environment in Homogeneous Transition Metal Catalysis

Based on evidence that alkyl substitution on the diamine backbone dictates coordination geometry, this compound is ideal for catalyst development where precise control over the metal's steric environment is required [1]. Its specific diethyl/dimethyl pattern offers a unique bulkiness profile that can be leveraged to favor lower coordination numbers, potentially enhancing substrate access to the metal center and improving turnover in reactions like cross-couplings or polymerizations.

High-Temperature Organic Synthesis Requiring a Low-Volatility Amine Base or Ligand

Given its significantly higher boiling point compared to TMEDA (156-177 °C vs. 120-122 °C), this compound is better suited for reactions that must be conducted at elevated temperatures without solvent reflux or loss of volatile amine components [2]. This makes it a superior choice for continuous flow chemistry or high-temperature polymer curing processes where maintaining a stable concentration of the amine catalyst or ligand is critical for product quality and process control.

Polyurethane and Polymer Surface Functionalization for Biomedical Devices

Validated by research on a close analog (N,N-diethylethylenediamine), this compound class has proven utility in covalently modifying polyurethane surfaces for improved biocompatibility [3]. Procurement for research and development in this area is justified as a specific linker molecule for grafting zwitterionic groups or other biomolecules onto polymer backbones, a key step in creating non-thrombogenic coatings for medical devices like catheters, stents, or artificial organs.

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